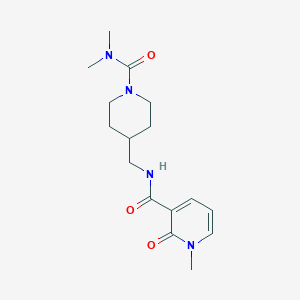

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs .

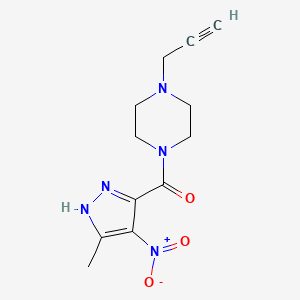

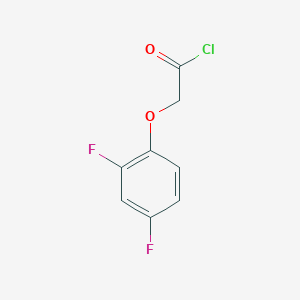

Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The other groups attached to this ring would determine the specific properties of the compound.Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidines generally have a basic character due to the presence of the nitrogen atom in the ring .Scientific Research Applications

Synthesis and Polymer Applications

Polyamide Synthesis : Research has demonstrated the synthesis of polyamides incorporating specific molecules through reactions involving dimethyl methylenesuccinate, showcasing the versatility of such compounds in polymer chemistry. These polyamides, with molecular weights ranging approximately from 2000 to 6000, exhibit solubility in DMSO and formic acid, with certain types also being water-soluble. This highlights their potential in various industrial and scientific applications due to their unique solubility properties (Hattori & Kinoshita, 1979).

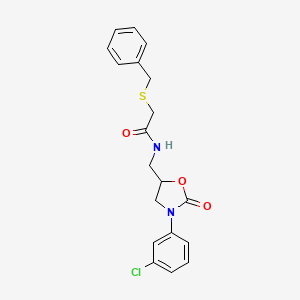

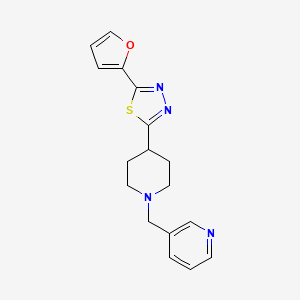

Medicinal Chemistry and Drug Design

Anti-Tubercular Compounds : The synthesis and evaluation of dihydropyridine (DHP) derivatives have shown notable anti-tubercular activity. By modifying the DHP ring with various substituents, researchers have developed compounds with significant potential in combating tuberculosis. This work not only contributes to the field of medicinal chemistry but also opens new avenues for the development of anti-tubercular drugs (Iman et al., 2016).

Chemical Synthesis and Characterization

Process Optimization for Drug Synthesis : The development of a large-scale, chromatography-free process for synthesizing a peptide-like compound demonstrates the ongoing efforts to optimize chemical synthesis for pharmaceutical applications. This approach not only ensures high purity of the final product but also enhances the efficiency and sustainability of the manufacturing process, which is crucial for the production of diabetes medications (Sawai et al., 2010).

Novel Compound Synthesis

Innovative Heterocyclic Compounds : The Mannich reaction has been employed to synthesize novel N,S-containing heterocyclic compounds, demonstrating the utility of this reaction in creating complex molecules with potential applications in various fields of chemistry and pharmacology. Such advancements in synthetic methodologies contribute to the expansion of chemical libraries for drug discovery and material science (Dotsenko et al., 2012).

Future Directions

Properties

IUPAC Name |

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-18(2)16(23)20-9-6-12(7-10-20)11-17-14(21)13-5-4-8-19(3)15(13)22/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNPBXQFMUASJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B2585537.png)

![4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2585543.png)

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2585545.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2585546.png)

![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2585548.png)